molecular formula C14H20ClNO B11863599 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride

5-Methylspiro[chroman-2,4'-piperidine] hydrochloride

Cat. No.: B11863599
M. Wt: 253.77 g/mol
InChI Key: CUPMMXCQGGBYBV-UHFFFAOYSA-N
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Description

5-Methylspiro[chroman-2,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride typically involves the condensation of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched spiro compounds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclization and condensation reactions. The scalability of these methods is crucial for producing the compound in large quantities, often requiring optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[chroman-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methylspiro[chroman-2,4’-piperidine] hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylspiro[chroman-2,4’-piperidine] hydrochloride stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

5-methylspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c1-11-3-2-4-13-12(11)5-6-14(16-13)7-9-15-10-8-14;/h2-4,15H,5-10H2,1H3;1H

InChI Key

CUPMMXCQGGBYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(CCNCC3)OC2=CC=C1.Cl

Origin of Product

United States

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